N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine typically involves multi-step procedures. One common method includes the reaction of 4-toluidine with cyanuric chloride to form an intermediate, which is then reacted with piperazine and cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or toluidine moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4-methylphenyl)-6-(1-piperazinyl)-1,3,5-triazine-2,4-diamine
- N-cyclohexyl-N’-(2-(1-piperazinyl)ethyl)urea
Uniqueness
N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H29N7 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-N-cyclohexyl-4-N-(4-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H29N7/c1-15-7-9-17(10-8-15)23-19-24-18(22-16-5-3-2-4-6-16)25-20(26-19)27-13-11-21-12-14-27/h7-10,16,21H,2-6,11-14H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
MRAQUZCCCBKCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCNCC3)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.